4-Isopropoxypyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

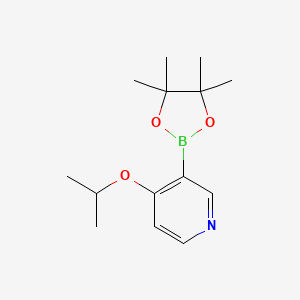

4-Isopropoxypyridine-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a pyridine ring This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxypyridine-3-boronic acid pinacol ester typically involves the borylation of 4-isopropoxypyridine. One common method is the iridium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the borylation process. The use of high-throughput screening methods to identify the most effective catalysts and reaction parameters is also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isopropoxypyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a radical initiator. The major product is the corresponding pyridine derivative.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Protodeboronation: Protic acids (e.g., hydrochloric acid) or radical initiators (e.g., azobisisobutyronitrile).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-isopropoxypyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing for the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with various aryl halides, facilitating the formation of complex molecular architectures.

2. Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing various bioactive molecules, including:

- DYRK1A Inhibitors : It has been reported that derivatives of pyridazinone synthesized using this boronic acid ester exhibit inhibitory activity against DYRK1A, a target for treating Alzheimer's disease and other neurodegenerative disorders .

- Anticancer Agents : Research indicates that derivatives obtained from this compound show potential anticancer activity, making it a valuable building block in cancer therapeutics .

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

The compound is also employed in HPLC methods to separate and analyze boronic acids and their derivatives. Its unique properties allow for effective separation based on polarity and molecular weight, which is vital for quality control in pharmaceutical manufacturing .

Case Study 1: Development of DYRK1A Inhibitors

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyridazinone derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant inhibition of DYRK1A activity, indicating their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Anticancer Activity Assessment

Another study focused on the synthesis of novel compounds derived from this boronic acid ester. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited promising anticancer activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Isopropoxypyridine-3-boronic acid pinacol ester in chemical reactions involves the formation of a boronate complex with the target molecule. In the case of Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product. The isopropoxy group on the pyridine ring can also participate in hydrogen bonding or other interactions, influencing the reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid pinacol ester: Similar in structure but lacks the pyridine ring and isopropoxy group.

4-Methoxypyridine-3-boronic acid pinacol ester: Similar structure but with a methoxy group instead of an isopropoxy group.

4-Isopropoxypyridine-3-boronic acid: Similar structure but without the pinacol ester group.

Uniqueness

4-Isopropoxypyridine-3-boronic acid pinacol ester is unique due to the presence of both the isopropoxy group and the boronic ester group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.

Biologische Aktivität

4-Isopropoxypyridine-3-boronic acid pinacol ester (CAS No. 2096335-77-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Boronic acids and their esters are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an isopropoxy group and a boronic acid moiety esterified with pinacol. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

Chemical Formula

- Molecular Formula : C12H17BNO3

- Molecular Weight : 233.08 g/mol

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound primarily arises from its ability to act as a reversible inhibitor of certain enzymes, particularly serine proteases and kinases. The boron atom in the compound can form covalent bonds with hydroxyl groups in target proteins, leading to inhibition of enzymatic activity.

Enzyme Inhibition Studies

Research has shown that boronic acid derivatives can effectively inhibit proteolytic enzymes involved in various diseases, including cancer and diabetes. For instance, studies have demonstrated that compounds similar to 4-isopropoxypyridine-3-boronic acid exhibit significant inhibitory effects on the proteasome pathway, which is crucial for regulating protein degradation in cells.

Case Studies

- Cancer Therapeutics : A study investigated the effects of boronic acid esters on cancer cell lines. The results indicated that this compound significantly reduced cell proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways .

- Diabetes Management : Another research focused on the compound's role in glucose metabolism. The findings suggested that it enhances insulin signaling pathways, thereby improving glucose uptake in muscle cells, which could be beneficial for diabetes treatment .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyridinylboronic acids to highlight its unique properties.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Pyridine Ring : Utilizing pyridine derivatives as starting materials.

- Boronation : Introducing the boron moiety through a reaction with boron reagents.

- Esterification : Reacting the boronic acid with pinacol to form the ester.

Applications in Drug Development

Due to its biological activity, this compound is being explored for various therapeutic applications, particularly in oncology and metabolic disorders. Its ability to modulate enzyme activity makes it a candidate for drug design aimed at specific targets within these pathways.

Eigenschaften

IUPAC Name |

4-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQKBIQYQQOBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.